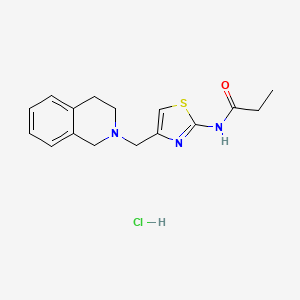
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is a synthetic chemical compound known for its diverse applications in scientific research and industry. The compound features a thiazole ring and an isoquinoline moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride generally involves multi-step processes:
Thiazole Formation: : Starting from thiazole precursors, typically synthesized via Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioamides.
Isoquinoline Derivative Formation: : Synthesis of 3,4-dihydroisoquinoline derivatives from isoquinoline precursors, commonly through reduction reactions.
Coupling Reactions: : Linking the thiazole and isoquinoline derivatives using reagents such as carbodiimides or via reductive amination techniques.
Final Steps: : The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility in aqueous solutions.
Industrial Production Methods
On an industrial scale, the production may involve automated multi-step synthesis with optimized reaction conditions to maximize yield and purity. This often includes careful temperature control, solvent selection, and the use of continuous flow reactors to streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving the isoquinoline ring, which can be further functionalized to yield various derivatives.
Substitution Reactions:
Condensation and Coupling: : The presence of amide and propionamide groups enables condensation and coupling reactions, forming larger molecules or conjugates.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Substitution Reagents: : Including halogens or organometallic reagents.
Condensation Reagents: : Typically carbodiimides for amide bond formation.
Major Products Formed
Oxidized Isoquinoline Derivatives: : Resulting from selective oxidation processes.
Functionalized Thiazoles: : Formed through substitution reactions.
Conjugates: : Created via condensation with other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is utilized in:
Chemical Research: : As an intermediate in the synthesis of more complex molecules.
Biological Studies: : Investigating its interactions with enzymes and receptors.
Medicinal Chemistry: : Potential therapeutic applications due to its bioactivity.
Industrial Applications: : Used in the development of novel materials and as a catalyst in certain reactions.
Wirkmechanismus
The compound's mechanism involves its ability to interact with various molecular targets:
Molecular Targets: : May include enzymes, receptors, and other proteins.
Pathways Involved: : It may modulate specific signaling pathways, leading to its observed biological effects. The detailed mechanism would depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazole derivatives, the hydrochloride form exhibits increased solubility and stability, enhancing its applicability in various research settings. Similar compounds include:
N-(4-((2,3-dihydro-1H-isoquinolin-2-yl)methyl)thiazol-2-yl)amide: .
N-(4-((3,4-dihydroisoquinolin-1(2H)-yl)methyl)thiazol-2-yl)acetamide: .
Conclusion
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is a versatile compound with numerous applications in scientific research and industry. Its unique chemical structure enables a range of reactions and interactions, making it a valuable tool in various fields of study.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDLKVSMFZRQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2386948.png)
![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)
![4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2386953.png)
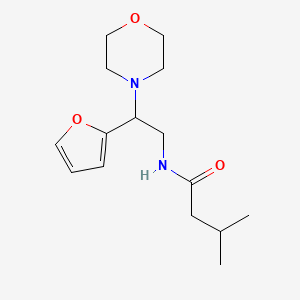
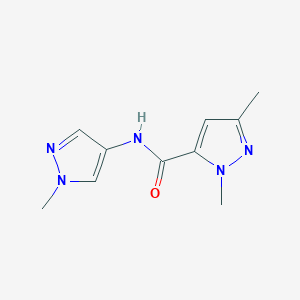
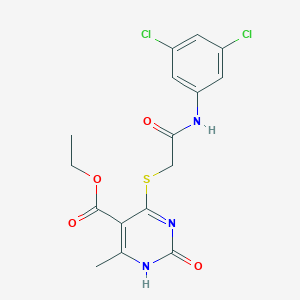
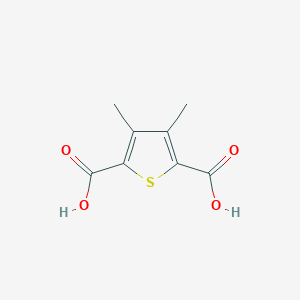
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime](/img/structure/B2386966.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2386969.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)
